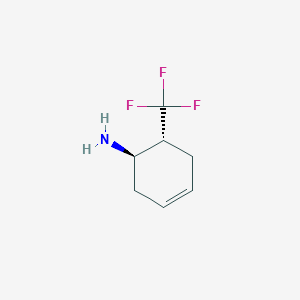
2-((2R)-2-(Hydroxymethyl)-5-methoxy-1,3-oxathiolan-2-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2R)-2-(Hydroxymethyl)-5-methoxy-1,3-oxathiolan-2-yl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an oxathiolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2R)-2-(Hydroxymethyl)-5-methoxy-1,3-oxathiolan-2-yl)benzoic acid typically involves multi-step organic reactions. One possible route could involve the formation of the oxathiolane ring followed by its attachment to the benzoic acid moiety. Key steps might include:
Formation of the oxathiolane ring: This could be achieved through the reaction of a suitable diol with a thiol under acidic conditions.
Attachment to benzoic acid: The oxathiolane intermediate could then be reacted with a benzoic acid derivative, possibly through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2R)-2-(Hydroxymethyl)-5-methoxy-1,3-oxathiolan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Formation of benzyl alcohol from the benzoic acid moiety.
Substitution: Introduction of new functional groups in place of the methoxy group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in the development of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2-((2R)-2-(Hydroxymethyl)-5-methoxy-1,3-oxathiolan-2-yl)benzoic acid would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The oxathiolane ring and benzoic acid moiety could play key roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((2R)-2-(Hydroxymethyl)-5-methoxy-1,3-oxathiolan-2-yl)benzoic acid: Unique due to its specific functional groups and ring structure.
2-((2R)-2-(Hydroxymethyl)-1,3-oxathiolan-2-yl)benzoic acid: Lacks the methoxy group.
2-((2R)-2-(Hydroxymethyl)-5-methoxy-1,3-dioxolan-2-yl)benzoic acid: Contains a dioxolane ring instead of an oxathiolane ring.
Uniqueness
The presence of the oxathiolane ring and the specific arrangement of functional groups make this compound unique. These features could confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C12H14O5S |
|---|---|
Molekulargewicht |
270.30 g/mol |
IUPAC-Name |
2-[(2R)-2-(hydroxymethyl)-5-methoxy-1,3-oxathiolan-2-yl]benzoic acid |
InChI |
InChI=1S/C12H14O5S/c1-16-10-6-18-12(7-13,17-10)9-5-3-2-4-8(9)11(14)15/h2-5,10,13H,6-7H2,1H3,(H,14,15)/t10?,12-/m0/s1 |
InChI-Schlüssel |
DJUKKZIJMYLIOE-KFJBMODSSA-N |
Isomerische SMILES |
COC1CS[C@@](O1)(CO)C2=CC=CC=C2C(=O)O |
Kanonische SMILES |
COC1CSC(O1)(CO)C2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



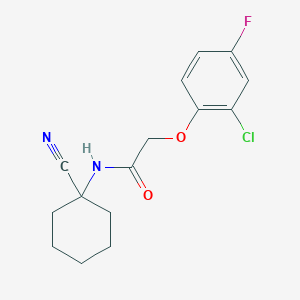

![Ethyl (7-(benzyloxy)-5-(phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl)glycinate](/img/structure/B13352399.png)

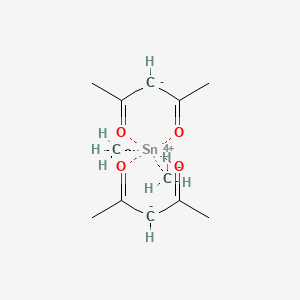
![6-(3-Chloro-4-methoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352410.png)
![4-Nitrophenyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B13352417.png)
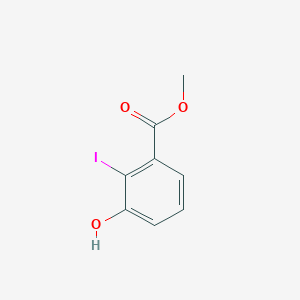
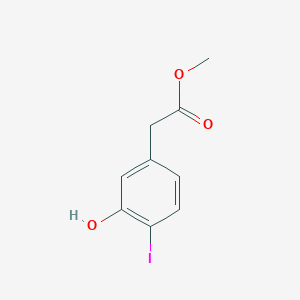
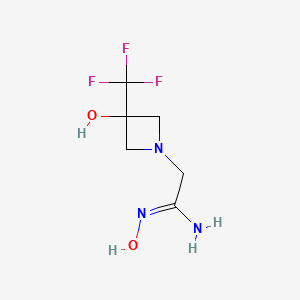
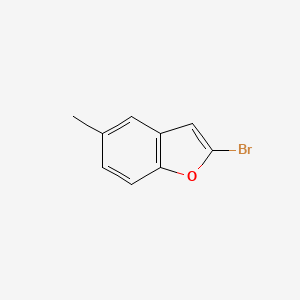
![tert-Butyl 3-(5-(3-cyano-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13352438.png)
